6-chloro-N-(3-methoxypropyl)nicotinamide
Overview
Description
6-chloro-N-(3-methoxypropyl)nicotinamide is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxypropyl)nicotinamide typically involves the reaction of 6-chloronicotinoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxypropyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted nicotinamides.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of reduced nicotinamide derivatives.
Hydrolysis: Formation of nicotinic acid and 3-methoxypropylamine.
Scientific Research Applications
6-chloro-N-(3-methoxypropyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Used in studies involving enzyme inhibition and receptor binding assays.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Industrial Applications: Used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxypropyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-methylnicotinamide
- 6-chloro-N-(3-methoxyphenyl)nicotinamide
- 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Uniqueness
6-chloro-N-(3-methoxypropyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxypropyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-6-2-5-12-10(14)8-3-4-9(11)13-7-8/h3-4,7H,2,5-6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGONKLHUDIYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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